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molecular formula C13H12FNO2S B8696825 Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 61019-21-4

Ethyl 2-amino-5-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B8696825
M. Wt: 265.31 g/mol
InChI Key: UHVBMNXKHUMIDI-UHFFFAOYSA-N
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Patent
US03963750

Procedure details

A mixture of ethyl 2-amino-5-(4-fluorophenyl)- 3-thiophene carboxylate (2g), sodium hydroxide (1g) and ethanol (20 ml) was refluxed for 5 hours, cooled and then concentrated. The solid residue was dissolved in water, filtered and acidified at 0°C. The light brown precipitate was collected by filtration to give pure 2-amino-5-(4-fluorophenyl)- 3-thiophene carboxylic acid, m.p. 172°-4°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[CH:5][C:6]=1[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>C(O)C>[NH2:1][C:2]1[S:3][C:4]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[CH:5][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OCC)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
acidified at 0°C
FILTRATION
Type
FILTRATION
Details
The light brown precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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